molecular formula C14H27NO2 B12597447 N,N-Diethyl-2-oxodecanamide CAS No. 884507-98-6

N,N-Diethyl-2-oxodecanamide

Cat. No.: B12597447
CAS No.: 884507-98-6
M. Wt: 241.37 g/mol
InChI Key: WOKSKAACWCHDQE-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-oxodecanamide is a branched aliphatic amide featuring a 10-carbon decyl chain with a ketone group at the second position and diethyl substituents on the nitrogen atom. Its molecular formula is C₁₄H₂₇NO₂, with a molecular weight of 241.37 g/mol. For instance, highlights the use of diethylamine and formaldehyde in forming N-diethylaminomethyl derivatives, which could inform plausible synthetic strategies for this compound .

Properties

CAS No.

884507-98-6

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

N,N-diethyl-2-oxodecanamide

InChI

InChI=1S/C14H27NO2/c1-4-7-8-9-10-11-12-13(16)14(17)15(5-2)6-3/h4-12H2,1-3H3

InChI Key

WOKSKAACWCHDQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)C(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-oxodecanamide typically involves the reaction of decanoic acid with diethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with diethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-oxodecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

N,N-Diethyl-2-oxodecanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-oxodecanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include modulation of enzyme activity, alteration of cellular signaling, and interaction with receptor sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates N,N-Diethyl-2-oxodecanamide against structurally related amides, emphasizing differences in chain length, functional groups, and physicochemical properties.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
This compound C₁₄H₂₇NO₂ 241.37 Amide, ketone, diethylamine Long alkyl chain, moderate polarity
N,N-Dimethylformamide (DMF) C₃H₇NO 73.09 Amide, dimethylamine Small polar solvent, high boiling point
Hexadecanamide C₁₆H₃₃NO 255.45 Amide, primary alkyl chain Hydrophobic, used in lubricants
Dodecanamide, N-(2-hydroxyethyl) C₁₄H₂₉NO₂ 243.39 Amide, hydroxyl, ethylamine Enhanced water solubility
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ 141.13 Cyano, carbamoyl, methylamine High reactivity, toxicity concerns

Physicochemical and Application Differences

  • Solubility: this compound’s long alkyl chain and ketone group likely render it soluble in organic solvents (e.g., dichloromethane, ethanol) but poorly soluble in water. This contrasts with N-(2-hydroxyethyl)dodecanamide (), where the hydroxyl group improves aqueous solubility . DMF () is fully water-miscible due to its small size and strong polarity, making it a universal solvent in pharmaceuticals and polymers .
  • Thermal Stability :

    • The ketone group in this compound may reduce thermal stability compared to saturated amides like hexadecanamide (), which lacks reactive carbonyl groups .

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